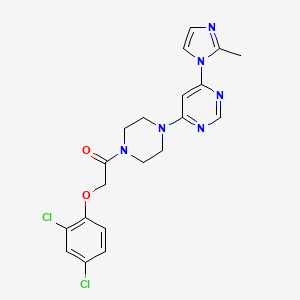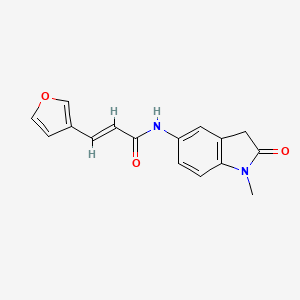![molecular formula C9H8BrClN2O3S B2834609 N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide CAS No. 2094666-61-0](/img/structure/B2834609.png)
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structural features, including a pyridine ring substituted with bromine and chlorine atoms, a sulfonyl group, and a cyclopropane carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-6-chloropyridine.
Sulfonylation: The pyridine derivative undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Cyclopropanation: The sulfonylated intermediate is then subjected to cyclopropanation using a suitable cyclopropane carboxylic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for sulfonylation and cyclopropanation reactions, which can enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropane carboxylic acid derivatives.
Reduction: Reduction of the sulfonyl group can yield corresponding sulfides or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Cyclopropane carboxylic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism by which N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity. The cyclopropane ring can introduce strain into molecular interactions, affecting binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]benzamide: Similar structure but with a benzamide moiety instead of a cyclopropane carboxamide.
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]acetamide: Contains an acetamide group instead of a cyclopropane carboxamide.
Uniqueness
N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development.
特性
IUPAC Name |
N-(5-bromo-6-chloropyridin-3-yl)sulfonylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O3S/c10-7-3-6(4-12-8(7)11)17(15,16)13-9(14)5-1-2-5/h3-5H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZUJVKMKZANOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)prop-2-enamide](/img/structure/B2834535.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2834536.png)
![N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2834538.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2834539.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-oxo-1-phenylpiperidin-3-yl)piperazin-1-yl]acetamide](/img/structure/B2834542.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzenesulfonamide](/img/structure/B2834546.png)

